5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

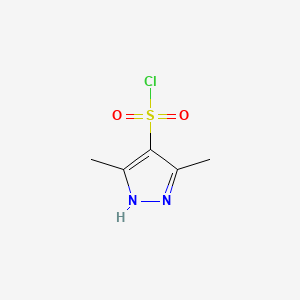

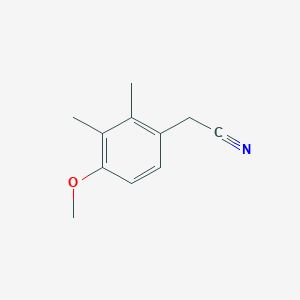

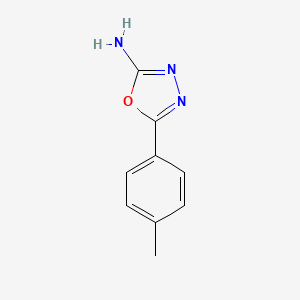

The compound 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 4-methylphenyl group suggests that it is a substituted version of the core 1,3,4-oxadiazole structure, which may influence its chemical and physical properties as well as its potential biological activity.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods. For instance, the synthesis of tertiary amides from cyclic amines and 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionoyl chloride has been described, which involves the use of NMR spectroscopy and molecular orbital calculations to infer the structures of the synthesized compounds . Another approach involves the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, which were screened for anticancer activity . These methods highlight the versatility in synthesizing oxadiazole derivatives, which could be applied to the synthesis of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined using X-ray crystallography, revealing an orthorhombic space group and the presence of intermolecular hydrogen bonds . Similarly, the structure of N-Substituted-5-aryl-1,3,4-oxadiazole-2-amine was elucidated through IR, 1H NMR, MS, and elemental analysis, confirming its classification as a 1,3,4-oxadiazole derivative . These techniques could be employed to analyze the molecular structure of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives with various reagents can lead to a range of chemical reactions. For instance, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under different conditions yielded 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . Additionally, a novel one-pot, four-component condensation reaction was developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, showcasing the potential for diverse chemical transformations . These reactions could potentially be adapted for the functionalization of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For example, the synthesis and characterization of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives revealed insights into their ring transformation properties . The investigation of conformational isomers of Mannich bases derived from 5-phenyl-1,3,4-oxadiazole-2-thione provided information on the relative stability and barrier height for conformational interconversion . These studies suggest that the physical and chemical properties of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine could be similarly explored to understand its behavior and potential applications.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of derivatives involving 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine and their application in antimicrobial activities. For instance, Bektaş et al. (2007) synthesized compounds including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, which showed moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Anticancer Potential

The compound's derivatives have been studied for their potential in cancer treatment. Yakantham et al. (2019) synthesized 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives, testing them against various human cancer cell lines, including breast and lung cancers. These compounds demonstrated good to moderate activity on all tested cell lines (Yakantham, Sreenivasulu, & Raju, 2019).

Antifungal Applications

Nimbalkar et al. (2016) conducted a study synthesizing a series of Mannich base derivatives of 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones. They evaluated their antifungal activity against various human pathogenic fungal strains, finding that some compounds exhibited promising antifungal activity (Nimbalkar et al., 2016).

Synthesis Techniques

Ramazani and Rezaei (2010) developed a novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, providing an alternative method to the synthesis of fully substituted 1,3,4-oxadiazole derivatives. This showcases the versatility in synthesis techniques for derivatives of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine (Ramazani & Rezaei, 2010).

Safety And Hazards

This involves studying the safety and hazards associated with the compound. This could include its toxicity, flammability, and any precautions that need to be taken while handling it.

Orientations Futures

This involves discussing potential future research directions. This could include potential applications of the compound, further reactions it could undergo, or further biological testing that could be done.

I hope this general outline helps! If you have a specific compound or topic you’d like information on, feel free to ask!

Propriétés

IUPAC Name |

5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAUHVYAAUVJQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326762 |

Source

|

| Record name | 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

33621-60-2 |

Source

|

| Record name | 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.